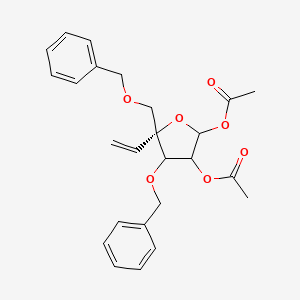
(2S,3R,4S,5R)-4-(Benzyloxy)-5-((benzyloxy)methyl)-5-vinyltetrahydrofuran-2,3-diyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R,4S,5R)-4-(Benzyloxy)-5-((benzyloxy)methyl)-5-vinyltetrahydrofuran-2,3-diyl diacetate is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a tetrahydrofuran ring substituted with benzyloxy and vinyltetrahydrofuran groups, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S,5R)-4-(Benzyloxy)-5-((benzyloxy)methyl)-5-vinyltetrahydrofuran-2,3-diyl diacetate typically involves multiple steps, including the protection of hydroxyl groups, formation of the tetrahydrofuran ring, and introduction of benzyloxy and vinyl groups. Common reagents used in these reactions include benzyl alcohol, acetic anhydride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,3R,4S,5R)-4-(Benzyloxy)-5-((benzyloxy)methyl)-5-vinyltetrahydrofuran-2,3-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is typically used for hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetate groups.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of ethyl-substituted tetrahydrofuran derivatives.
Substitution: Formation of amine or thiol-substituted tetrahydrofuran derivatives.
Scientific Research Applications
(2S,3R,4S,5R)-4-(Benzyloxy)-5-((benzyloxy)methyl)-5-vinyltetrahydrofuran-2,3-diyl diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,3R,4S,5R)-4-(Benzyloxy)-5-((benzyloxy)methyl)-5-vinyltetrahydrofuran-2,3-diyl diacetate involves its interaction with specific molecular targets. The benzyloxy groups may interact with enzymes or receptors, modulating their activity. The vinyl group can participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2S,3R,4S,5R)-4-(Benzyloxy)-5-((benzyloxy)methyl)-5-vinyltetrahydrofuran-2,3-diyl diacetate: shares similarities with other benzyloxy-substituted tetrahydrofuran derivatives.
This compound: is also comparable to other vinyl-substituted tetrahydrofuran compounds.
Uniqueness
- The combination of benzyloxy and vinyl groups in the tetrahydrofuran ring makes this compound unique, offering distinct reactivity and potential applications compared to other similar compounds.
Properties
Molecular Formula |
C25H28O7 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
[(5R)-2-acetyloxy-5-ethenyl-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C25H28O7/c1-4-25(17-28-15-20-11-7-5-8-12-20)23(29-16-21-13-9-6-10-14-21)22(30-18(2)26)24(32-25)31-19(3)27/h4-14,22-24H,1,15-17H2,2-3H3/t22?,23?,24?,25-/m1/s1 |
InChI Key |
ASKJAQWLLAHJKD-FVPXYTCKSA-N |
Isomeric SMILES |
CC(=O)OC1C([C@](OC1OC(=O)C)(COCC2=CC=CC=C2)C=C)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(=O)OC1C(C(OC1OC(=O)C)(COCC2=CC=CC=C2)C=C)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-7-cyclohexyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B14067090.png)
![Glycinamide,N-[(phenylmethoxy)carbonyl]glycylglycyl-L-phenylalanyl-N-[[2-(phenylmethoxy)-2-oxoethoxy]methyl]-](/img/structure/B14067101.png)
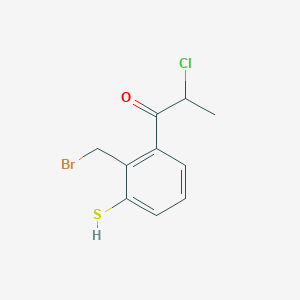
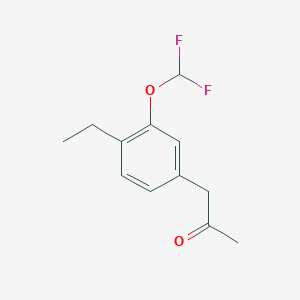

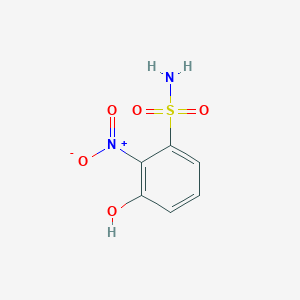
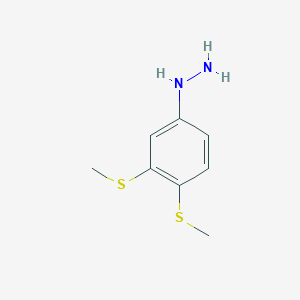
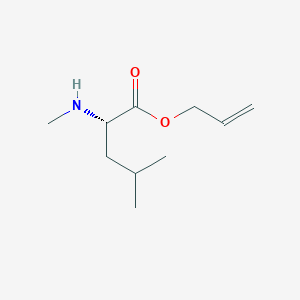
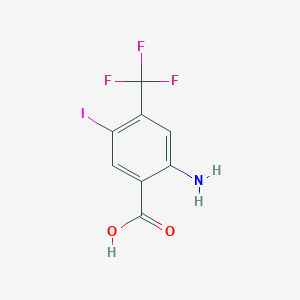
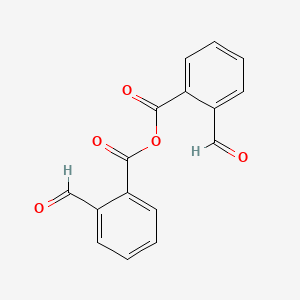


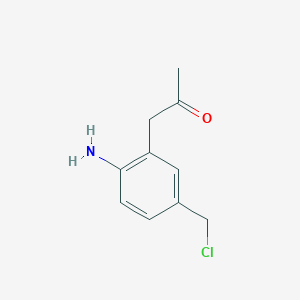
![Methyl [6-(hydroxymethyl)-2-oxomorpholin-3-ylidene]acetate](/img/structure/B14067201.png)
